Isavuconazonium sulfate (CAS: 946075-13-4) is a highly water-soluble prodrug of the broad-spectrum triazole antifungal isavuconazole. In procurement and formulation contexts, this compound is primarily selected to bypass the severe physicochemical limitations of its active moiety and older-generation azoles. By utilizing a tethered triazolium salt cleaved by plasma esterases, isavuconazonium sulfate delivers the active pharmaceutical ingredient while fundamentally resolving the poor aqueous solubility, unpredictable pharmacokinetics, and formulation-induced toxicities that plague benchmark alternatives like voriconazole and posaconazole[1].
Substituting isavuconazonium sulfate with its active moiety (isavuconazole) or in-class benchmarks (voriconazole, posaconazole) introduces critical formulation and safety bottlenecks. The active moiety itself is highly lipophilic with poor aqueous solubility, making direct intravenous formulation impossible without toxic excipients[1]. Consequently, generic substitution with voriconazole or posaconazole requires the use of sulfobutylether-β-cyclodextrin (SBECD) as a solubilizing vehicle, which is strongly associated with nephrotoxicity in renally impaired subjects [2]. Furthermore, standard azoles exhibit non-linear, highly variable pharmacokinetics that mandate strict therapeutic drug monitoring (TDM) and complex dietary controls, whereas the isavuconazonium prodrug ensures highly predictable, linear absorption [2].
The most critical procurement differentiator for isavuconazonium sulfate is its extreme aqueous solubility compared to its active moiety. While isavuconazole exhibits a low aqueous solubility of 5.3 to 23 µg/mL, the isavuconazonium sulfate prodrug achieves solubility exceeding 1000 mg/mL [1]. This >40,000-fold increase allows for direct reconstitution in aqueous media without the sulfobutylether-β-cyclodextrin (SBECD) vehicle required by voriconazole and posaconazole, directly eliminating vehicle-associated nephrotoxicity [2].
| Evidence Dimension | Aqueous solubility in buffer/water |
| Target Compound Data | >1000 mg/mL (Isavuconazonium sulfate) |
| Comparator Or Baseline | 5.3 - 23 µg/mL (Isavuconazole active moiety) |
| Quantified Difference | >40,000-fold increase in solubility |
| Conditions | Aqueous solution / buffer at room temperature |
Enables the development of safe, cyclodextrin-free intravenous formulations, reducing manufacturing complexity and avoiding excipient-driven renal toxicity in downstream applications.
Unlike posaconazole, which suffers from highly variable absorption dependent on high-fat meals, and voriconazole, which exhibits non-linear pharmacokinetics, isavuconazonium sulfate demonstrates highly predictable, linear pharmacokinetics. Following oral administration, the prodrug is rapidly cleaved, yielding an absolute bioavailability of 98% for the active moiety[1]. This near-perfect bioavailability allows for a direct 1:1 dose conversion between intravenous and oral formulations and completely eliminates the need for routine therapeutic drug monitoring (TDM) [2].
| Evidence Dimension | Oral bioavailability and TDM requirement |
| Target Compound Data | 98% absolute bioavailability; no TDM required |
| Comparator Or Baseline | Posaconazole / Voriconazole (variable bioavailability; TDM strictly required) |
| Quantified Difference | Near-complete (98%) absorption with 1:1 IV-to-oral equivalence |
| Conditions | Oral vs. Intravenous administration in human pharmacokinetic models |
Drastically simplifies clinical trial design and preclinical dosing protocols by removing the logistical burden and cost of continuous therapeutic drug monitoring.
In comparative evaluations of triazole antifungals, isavuconazonium sulfate presents a fundamentally distinct cardiac safety profile. While benchmark azoles like voriconazole and posaconazole are heavily associated with QTc interval prolongation, isavuconazonium sulfate uniquely shortens the QTc interval in a concentration-dependent manner [1]. In matched cohort studies, patients receiving isavuconazole experienced significantly fewer composite safety outcomes (24.2%) compared to those on voriconazole (55.9%) or posaconazole (39.4%), a difference primarily driven by the elimination of QTc prolongation events [2].
| Evidence Dimension | Composite safety outcomes (driven by QTc prolongation) |
| Target Compound Data | 24.2% incidence of composite safety events; shortens QTc |
| Comparator Or Baseline | 55.9% incidence for voriconazole; prolongs QTc |
| Quantified Difference | 56.7% relative reduction in composite safety events vs. voriconazole |
| Conditions | Retrospective matched cohort study of adult patients receiving antifungal therapy |
Makes this compound the mandatory selection for studies involving polypharmacy, cardiotoxic co-medications, or subjects with baseline QT prolongation risks.
Hepatotoxicity is a primary cause of treatment failure and study discontinuation for first-line azoles. In the phase 3 SECURE trial, isavuconazonium sulfate demonstrated a significantly superior hepatobiliary safety profile compared to voriconazole. Patients treated with isavuconazonium sulfate experienced a drastically lower rate of overall study-drug-related adverse events (42.4% vs. 59.8%, P<0.001), with statistically significant reductions specifically in hepatobiliary disorders [1]. This improved tolerability ensures higher retention rates in prolonged in vivo studies.
| Evidence Dimension | Study-drug-related adverse events (including hepatobiliary) |
| Target Compound Data | 42.4% incidence |
| Comparator Or Baseline | 59.8% incidence (Voriconazole) |
| Quantified Difference | 17.4% absolute reduction in drug-related adverse events (P<0.001) |
| Conditions | Phase 3 SECURE trial (double-blind, randomized) |
Procuring this compound reduces the risk of hepatotoxicity-driven dropouts in long-term preclinical and clinical evaluations.
Because isavuconazonium sulfate achieves aqueous solubility exceeding 1000 mg/mL, it is the optimal precursor for developing IV antifungal formulations. It allows formulators to completely bypass the use of sulfobutylether-β-cyclodextrin (SBECD), thereby avoiding the nephrotoxicity constraints associated with voriconazole and posaconazole IV products [1].
The compound's 98% oral bioavailability and linear PK profile make it highly desirable for in vivo efficacy models. Researchers can reliably achieve target plasma concentrations and perform 1:1 IV-to-oral dose transitions without the confounding variables of high-fat dietary requirements or the need for continuous therapeutic drug monitoring (TDM) [2].
In complex models where subjects are exposed to multiple QT-prolonging agents (e.g., concurrent oncological or psychiatric medications), isavuconazonium sulfate is the required azole substitute. Its unique concentration-dependent QTc shortening effect prevents the compounding cardiac risks that would otherwise occur with voriconazole or posaconazole [3].